![molecular formula C17H19NO2S B6417763 4-phenyl-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide CAS No. 1058259-09-8](/img/structure/B6417763.png)
4-phenyl-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide
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Overview
Description
4-Phenyl-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide, also known as 4-Phenylthio-N-methyl-4-oxoazetidine-3-carboxamide, is a synthetic organic compound with a molecular formula of C10H10N2O2S. It is a white crystalline solid with a melting point of 78-79°C and a boiling point of 209-210°C. It is soluble in ethanol, methanol, and acetone. It is an important intermediate that is used in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties . These include:
- Anti-inflammatory : Thiophene derivatives have been found to have anti-inflammatory properties .
- Anti-psychotic : They have been used in the treatment of various psychotic disorders .
- Anti-arrhythmic : These compounds can be used to treat irregular heartbeats .
- Anti-anxiety : Thiophene derivatives have been used in the treatment of anxiety disorders .
- Anti-fungal : They have been found to have anti-fungal properties .
- Antioxidant : Thiophene derivatives can act as antioxidants .
- Estrogen receptor modulating : They have been found to modulate estrogen receptors .
- Anti-mitotic : These compounds can inhibit cell division .
- Anti-microbial : Thiophene derivatives have been found to have anti-microbial properties .
- Kinases inhibiting : They can inhibit kinases, which are enzymes that add phosphate groups to other molecules .
- Anti-cancer : Thiophene derivatives have been found to have anti-cancer properties .
Material Science
Thiophene derivatives are utilized in industrial chemistry and material science . They play a vital role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .
Corrosion Inhibitors
Thiophene derivatives are used as corrosion inhibitors in industrial chemistry .
Organic Field-Effect Transistors (OFETs)
Thiophene-mediated molecules have a prominent role in the development of organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .
Electrochromic Devices
Conductive polymers (CPs) containing thiophene units are promising candidates for advanced technological applications in electrochromic devices (ECDs) .
Automotive Rear-View Mirrors
Thiophene-based CPs are used in automotive rear-view mirrors .
Architectural Energy-Saving Windows
Thiophene-based CPs are used in architectural energy-saving windows .
Mechanism of Action
Target of Action
Thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties . They have shown effectiveness in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Compounds with similar structural features have been reported to act as c-met inhibitors . One of the distinct structural features is the ‘5 atoms regulation’, and another characteristic is a long chain that can form a hydrogen bond donor or acceptor . This long chain usually contains hydrogen, nitrogen, and oxygen atoms .
Biochemical Pathways
Thiophene derivatives have been reported to affect a wide range of biochemical pathways due to their diverse therapeutic properties .
Pharmacokinetics
Thiophene, a component of the compound’s structure, is soluble in most organic solvents like alcohol and ether but insoluble in water .
Result of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties, suggesting that they can have diverse molecular and cellular effects .
properties
IUPAC Name |
4-phenyl-N-(thiophen-3-ylmethyl)oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c19-16(18-12-14-6-11-21-13-14)17(7-9-20-10-8-17)15-4-2-1-3-5-15/h1-6,11,13H,7-10,12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQOIGSDXDECAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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